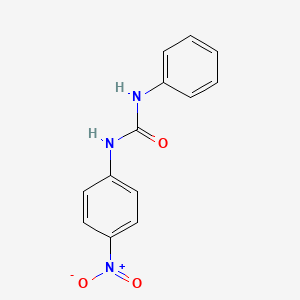

1-(4-Nitrophenyl)-3-phenylurea

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(14-10-4-2-1-3-5-10)15-11-6-8-12(9-7-11)16(18)19/h1-9H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHPMKKJBURYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283602 | |

| Record name | 1-(4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-32-7 | |

| Record name | NSC32359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-NITROPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 1-(4-Nitrophenyl)-3-phenylurea and Related Structures

X-ray crystallography has been instrumental in defining the solid-state structure of this compound and a series of related N-aryl-N′-4-nitrophenyl ureas. These studies reveal a fascinating interplay between molecular conformation and intermolecular interactions that dictate the final crystal architecture.

The conformation of diaryl ureas, including this compound, is a subject of significant interest. These molecules can adopt different conformations, primarily distinguished by the orientation of the two aryl rings relative to the central urea (B33335) plane. Research has shown that these compounds can exist in either a planar, trans-trans conformation or a twisted, non-planar conformation.

In many crystal structures of N-X-phenyl-N′-p-nitrophenyl urea compounds, the molecular conformation is observed to be nearly planar. This planarity is often associated with specific hydrogen bonding patterns where the urea N-H donors interact with the nitro group or solvent molecules rather than the urea carbonyl group. Conversely, when the classic urea N-H···O=C hydrogen bonds form a tape-like structure, the phenyl rings are typically twisted out of the urea plane. Computational energy calculations on N,N'-diphenyl urea have indicated that the planar conformation is generally more stable than the twisted rotamer.

The degree of twisting and distortion in the molecular structure is quantitatively described by the dihedral angle between the two aromatic rings. This angle is highly sensitive to the substitution pattern on the phenyl rings and the packing forces within the crystal. For instance, in the related compound 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the fluorophenyl and nitrophenyl ring planes is a mere 6.51(9)°. hmdb.ca This small angle indicates a relatively planar molecule. In contrast, other substituted diaryl ureas can exhibit much larger dihedral angles, signifying a more twisted conformation. These variations highlight how subtle electronic and steric changes can induce significant structural distortions.

The crystal packing of this compound and its analogs is governed by a hierarchy of intermolecular interactions, with hydrogen bonds playing a primary role. The concept of supramolecular synthons—structural units formed by intermolecular interactions—is crucial for analyzing and predicting these packing arrangements.

A key feature in the crystal engineering of ureas is the formation of the "urea tape" or α-network, a robust motif assembled via N-H···O=C hydrogen bonds. However, in the presence of a competing hydrogen bond acceptor, such as the nitro group in the p-nitrophenyl moiety, a competition arises. This can lead to two distinct packing architectures:

Urea Tape Structures: Characterized by the classic α-network where the urea carbonyl group acts as the primary hydrogen bond acceptor.

Non-Urea Tape Structures: In these arrangements, the strong urea tape synthon is disrupted. Instead, the N-H donors form hydrogen bonds with the oxygen atoms of the nitro group or with solvent molecules, forming what is known as a urea···nitro or urea···solvent synthon.

The prevalence of the urea···nitro synthon in many electron-withdrawing aryl ureas is noteworthy, especially since the urea tape synthon is generally considered energetically more favorable. This indicates that weaker, auxiliary interactions can collectively steer the crystallization towards a different packing motif.

The nature and position of substituents (X) on the phenyl ring have a profound influence on the crystal structure of N-X-phenyl-N′-p-nitrophenyl urea compounds. Substituents can affect the acidity of the N-H protons, the acceptor strength of the carbonyl and nitro groups, and introduce new intermolecular interactions, thereby influencing the competition between different supramolecular synthons.

Studies on a series of compounds where X = H, F, Cl, Br, I, CN, and others have shown that the final crystal packing is a delicate balance of these factors. For example, when the substituent X can engage in specific weak interactions with the nitro group (e.g., C-I···O), it can steer the crystallization towards the formation of the urea tape structure, even though this forces the molecule into a less stable twisted conformation. In contrast, strong electron-withdrawing groups can increase the acidity of ortho C-H donors, strengthening intramolecular C-H···O interactions and favoring the planar conformation typically seen in non-urea tape structures. This demonstrates that even weak interactions can play a decisive role in directing the self-assembly of molecules in the solid state.

| Parameter | 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.351 (4) |

| b (Å) | 12.461 (6) |

| c (Å) | 11.912 (6) |

| β (°) | 100.315 (9) |

| V (ų) | 1219.5 (11) |

| Z | 4 |

| Inter-ring Dihedral Angle (°) | 6.51 (9) |

| Data derived from the crystallographic study of a closely related compound. hmdb.ca |

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound in solution and providing data that complements the solid-state information from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific, experimentally verified spectra for this compound are not detailed in the available literature, the expected chemical shifts and splitting patterns can be inferred from the analysis of closely related structures and general principles of NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the urea linkage.

Aromatic Protons: The protons on the p-nitrophenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing at a higher chemical shift (further downfield) compared to the protons meta to the nitro group. The protons on the unsubstituted phenyl ring would exhibit more complex multiplets (a triplet and two doublets, or overlapping multiplets) in the typical aromatic region.

N-H Protons: The two N-H protons of the urea group would appear as singlets or broad singlets. Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, a common solvent for ureas, these peaks are typically observed at higher chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the urea group is expected to have a characteristic chemical shift in the range of approximately 150-160 ppm.

Aromatic Carbons: The spectrum would display signals for the six unique carbons of the phenyl ring and the four unique carbons of the p-nitrophenyl ring. The carbon atom attached to the nitro group (ipso-carbon) would be significantly deshielded. The other aromatic carbons would appear in the typical range of 115-145 ppm, with their precise shifts influenced by the electronic effects of the urea and nitro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The urea moiety of this compound gives rise to a very strong and characteristic absorption band for the C=O stretching vibration, often referred to as the Amide I band. For diaryl ureas, this band typically appears in the region of 1650-1730 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings and by hydrogen bonding. The electron-withdrawing nitro group can lead to a slight increase in the C=O stretching frequency compared to unsubstituted diphenylurea. researchgate.net

The N-H stretching vibrations of the urea group are also prominent in the IR spectrum, typically appearing in the 3200-3400 cm⁻¹ region. researchgate.net The presence of hydrogen bonding causes these bands to be broader and shifted to lower wavenumbers compared to free N-H groups. In the solid state, where intermolecular hydrogen bonding is significant, a broad absorption is expected. The spectrum also shows characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂). researchgate.net

| Characteristic IR Absorption Frequencies | |

|---|---|

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrogen-bonded) | 3300 - 3340 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C=O Stretch (Amide I) | ~1700 - 1725 |

| C=C Stretch (Aromatic) | 1590 - 1610 |

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1340 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and can also provide structural information through fragmentation patterns. For this compound (C₁₃H₁₁N₃O₃), the calculated monoisotopic mass is 257.08005 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this value with high precision.

| Mass Spectrometry Data | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Monoisotopic Mass | 257.08005 Da |

| [M+H]⁺ (protonated molecule) | 258.08733 m/z |

| [M+Na]⁺ (sodium adduct) | 280.06927 m/z |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

The primary chromophore in this compound is the nitrophenyl group. The presence of the phenylurea substituent and the nitro group on the benzene ring creates an extended conjugated system. This results in strong absorption in the UV region, typically between 300 and 400 nm. This absorption is primarily due to π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and urea groups. The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent polarity. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of 1-(4-Nitrophenyl)-3-phenylurea. These methods model the distribution of electrons within the molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. ijcps.orgnih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key geometric parameters. ijcps.org These calculations provide the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The optimized geometry reveals the degree of planarity of the urea (B33335) bridge and the relative orientations of the phenyl and nitrophenyl rings. This information is crucial for understanding how the molecule packs in a crystal lattice and how it interacts with biological targets.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond of the urea moiety | ~1.25 Å |

| C-N Bond Length | Urea carbon to nitrogen bonds | ~1.38 Å |

| N-C(aryl) Bond Length | Urea nitrogen to aryl carbon bonds | ~1.42 Å |

| N-C-N Bond Angle | Angle within the urea moiety | ~118° |

| C-N-C-C Dihedral Angle | Twist of the phenyl rings relative to the urea plane | Variable (10°-40°) |

Ab initio molecular orbital theory encompasses a class of computational methods based on quantum mechanics principles without the use of experimental data. These methods are particularly useful for studying non-covalent interactions, such as the hydrogen bonds that drive the formation of molecular aggregates. For urea derivatives, hydrogen bonding is a dominant intermolecular force. mdpi.com

Studies on urea aggregates using ab initio methods, such as Møller-Plesset perturbation theory (MP2), show that molecules can self-assemble into well-defined patterns like chains or ribbons. acs.org For this compound, these calculations can elucidate the energetics and geometry of dimer and larger aggregate formation. Theoretical studies predict that cooperative interactions, where the strength of hydrogen bonds is enhanced in a network, play a significant role in stabilizing larger assemblies. acs.org These calculations help explain how individual molecules associate in the solid state or in solution, which is fundamental to understanding crystal engineering and supramolecular chemistry. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved by rotation about single bonds. nih.gov

The central urea moiety and its attached phenyl rings are not rigidly fixed. The molecule can exist in various conformations, primarily differing in the dihedral angles between the urea plane and the two aryl rings. In N,N'-diaryl ureas, a key conformational question is the degree of planarity. researchgate.net

Planar Conformation : A fully planar geometry would maximize the π-conjugation across the molecule, from the phenyl ring through the urea bridge to the nitrophenyl ring. This extended conjugation is often energetically favorable.

Non-Planar (Twisted) Conformation : Steric hindrance between the hydrogen atoms on the aryl rings and the urea's N-H groups can force the rings to twist out of the urea plane.

Computational studies show that for many diaryl ureas, the lowest energy state is a non-planar, twisted conformation. nih.gov However, the presence of strong electron-withdrawing groups like the nitro group can favor a more planar structure to enhance electronic delocalization. researchgate.net The final geometry is a delicate balance between steric repulsion and electronic stabilization.

Rotation around the amide-like C-N bonds of the urea group is restricted due to the partial double bond character arising from resonance. This restricted rotation leads to the existence of rotational isomers (rotamers). reddit.commdpi.com The energy required to overcome this restriction is known as the rotational barrier.

Potential energy surface (PES) scans, calculated using methods like B3LYP, can map the energy of the molecule as a function of the C-N bond's dihedral angle. nih.gov For the parent phenylurea, the rotational barrier around the C(sp²)–N bond is calculated to be in the range of 8.6–9.4 kcal/mol. nih.govacs.org The introduction of the phenyl and 4-nitrophenyl groups is expected to slightly modify this barrier due to electronic and steric effects. Understanding these barriers is essential as the rate of interconversion between conformers can influence the molecule's ability to bind to a receptor.

| Bond | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C(sp²)-N(aryl) | B3LYP/DZVP2 | 9.4 | nih.gov |

| C(sp²)-N(aryl) | MP2/aug-cc-pVDZ | 8.6 | nih.gov |

| N-C(aryl) | MP2/aug-cc-pVDZ | 2.4 | nih.govacs.org |

The 4-nitro group is a potent electron-withdrawing group that significantly influences the electronic properties and, consequently, the conformation of the molecule. mdpi.com Its presence on one of the phenyl rings introduces electronic asymmetry and alters the molecule's hydrogen bonding capabilities.

The strong electron-withdrawing nature of the nitro group can impact the conformation in several ways:

Enhanced Planarity : It promotes π-electron delocalization across the nitrophenyl ring and the urea backbone, which favors a more planar arrangement.

Altered Hydrogen Bonding : The oxygen atoms of the nitro group are strong hydrogen bond acceptors. In the solid state, this can lead to intermolecular hydrogen bonds between the N-H groups of one molecule and the nitro group of another, sometimes in preference to the typical urea-to-urea N-H···O=C hydrogen bond. researchgate.net

Modified Rotational Barriers : By withdrawing electron density, the nitro group can affect the partial double bond character of the C-N bonds, thereby subtly altering the barriers to rotation.

Theoretical studies confirm that substituents with strong electronic effects are key determinants of the preferred supramolecular organization and molecular conformation in diaryl ureas. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding

The classic N-H···O hydrogen bond is a predominant feature in the crystal structures of many urea derivatives. In the case of N-aryl-N′-4-nitrophenyl ureas, these interactions can lead to the formation of a well-defined "urea tape" structure. This motif is characterized by an α-network assembled via N−H···O hydrogen bonds, creating a robust one-dimensional chain. researchgate.net However, the presence of other competitive hydrogen bond acceptors, such as the nitro group, can lead to different structural outcomes.

In many crystalline forms of N-aryl-N′-4-nitrophenyl ureas, the expected urea tape structure is not observed. Instead, the N–H donors form hydrogen bonds with the oxygen atoms of the nitro group or with solvent molecules if present. researchgate.net This results in the formation of "urea···nitro" or "urea···solvent" synthons. Surprisingly, in these alternative arrangements, the urea carbonyl group is often a poor acceptor of strong hydrogen bonds. researchgate.net In the crystal structure of a related compound, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, molecules form cyclic intermolecular associations through two urea–nitro N—H⋯O hydrogen bonds, leading to a chain structure. nih.gov

Beyond the strong N-H···O and N-H···nitro hydrogen bonds, weaker interactions also contribute to the stability of the crystal packing. These include C-H···O and, in halogenated derivatives, C-H···Cl interactions. For instance, in 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, weak intermolecular C—H···Cl interactions are observed within the one-dimensional chain formed by the primary hydrogen bonds. nih.gov The urea oxygen atom, when not involved in strong hydrogen bonding, may participate in intramolecular C-H···O associations with aromatic rings. nih.gov The significance of such weak interactions is increasingly recognized in the field of crystal engineering for their role in stabilizing crystal structures. researchgate.net

The ultimate supramolecular assembly in N-aryl-N′-4-nitrophenyl ureas is a result of competition between different hydrogen bond donors and acceptors. A study of 21 different N-X-phenyl-N′-p-nitrophenyl urea compounds revealed that the hydrogen bond pattern is a delicate balance. researchgate.net Even though the energy of the N−H···O synthon and the acceptor strength of the urea carbonyl favor the formation of the tape structure, the urea···nitro and urea···solvent synthons are frequently the dominant patterns, particularly in the presence of electron-withdrawing groups on the aryl ring. researchgate.net This highlights that both strong and weak interactions collectively direct the final hydrogen bond synthon.

Theoretical calculations provide deeper insights into the nature and strength of hydrogen-bonding interactions. Quantum theory of atoms in molecules (QTAIM) analysis can be employed to characterize the nature of these bonds, revealing whether they are predominantly closed-shell (electrostatic) or shared (covalent) interactions. rsc.org For instance, in nitroxide radicals, hydrogen bonding with electron-donating substituents shows a mix of closed-shell and shared characteristics, while electron-withdrawing groups lead to mostly closed-shell interactions. rsc.org Symmetry-adapted perturbation theory (SAPT) calculations can further dissect the interaction energy into electrostatic, exchange, induction, and dispersion components. Such analyses have shown that for strong hydrogen bonds like N-H···O, the electrostatic component is often dominant. rsc.org These theoretical approaches are invaluable for understanding the forces that govern the formation of hydrogen-bonded chains and ribbons in the crystal structures of compounds like this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.org It provides a localized, Lewis-like picture of bonding, making it easier to interpret chemical interactions. wisc.edu

NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as those occurring in hydrogen bonding. This is achieved through a second-order perturbation analysis of the Fock matrix, which evaluates the energy of delocalization from a filled (donor) NBO to an empty (acceptor) NBO. youtube.com For this compound, NBO analysis can be used to:

Determine the natural atomic charges on each atom, providing insight into the electrostatic potential. q-chem.com

Analyze the hybridization of the atomic orbitals involved in bonding. q-chem.com

Quantify the strength of the intramolecular and intermolecular hydrogen bonds by calculating the stabilization energies of the corresponding donor-acceptor interactions.

This level of detailed electronic structure analysis helps to explain the observed geometries and the relative strengths of the different types of intermolecular interactions discussed in the previous sections. The analysis can reveal, for example, the extent of electron delocalization from a lone pair on an oxygen atom (donor) to an antibonding N-H orbital (acceptor), which is a key feature of hydrogen bonding.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and light blue denote areas of positive potential (electron-deficient), indicating sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.netwolfram.com

For this compound, the MEP map would reveal distinct reactive sites. The oxygen atoms of the nitro group and the carbonyl oxygen of the urea linkage are expected to be regions of high negative potential, making them prime targets for electrophilic attack. Conversely, the hydrogen atoms of the amine groups and the phenyl rings would exhibit positive potential, rendering them susceptible to nucleophilic attack. The distribution of these potentials across the molecule provides a comprehensive picture of its reactivity and intermolecular interaction capabilities.

Interactive Data Table: Predicted MEP Regions and Reactivity

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitro Group (O atoms) | Negative (Red/Yellow) | Electrophilic Attack |

| Carbonyl Group (O atom) | Negative (Red/Yellow) | Electrophilic Attack |

| Amine Groups (H atoms) | Positive (Blue) | Nucleophilic Attack |

| Phenyl Rings (H atoms) | Positive (Blue) | Nucleophilic Attack |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a framework for analyzing the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orguni-rostock.de A key feature of QTAIM is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), offer insights into the nature of the chemical bond.

In the context of this compound, QTAIM analysis would be particularly useful for characterizing the noncovalent interactions that govern its crystal packing and molecular recognition properties. The analysis can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. For instance, the hydrogen bonds between the N-H groups and the carbonyl or nitro groups of adjacent molecules would be identified by the presence of a BCP between the hydrogen and the acceptor atom. The values of ρ and ∇²ρ at these BCPs would quantify the strength of these hydrogen bonds.

Average Local Ionization Energy (ALIE) and Fukui Functions

Average Local Ionization Energy (ALIE) and Fukui functions are conceptual density functional theory (DFT) based reactivity descriptors that provide insights into the most reactive sites within a molecule. researchgate.netresearchgate.net ALIE represents the energy required to remove an electron from a specific point in the space of a molecule, with lower values indicating sites more susceptible to electrophilic attack. semanticscholar.org

Fukui functions describe the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net The Fukui function for electrophilic attack (f-) identifies the sites most likely to donate an electron, while the Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron. For this compound, these calculations would likely pinpoint the oxygen atoms of the nitro and carbonyl groups as the most reactive sites for electrophilic attack, consistent with the predictions from MEP analysis.

Theoretical Studies of Thermal Decomposition Pathways

Theoretical studies on the thermal decomposition of urea derivatives have revealed that these compounds primarily decompose through four-center pericyclic reactions. semanticscholar.orgnih.gov This pathway leads to the formation of substituted isocyanates and amines, with initial bond fissions being less competitive. nih.govresearchgate.net

For this compound, the analogous decomposition would yield 4-nitrophenyl isocyanate and aniline (B41778). The thermal decomposition of a closely related compound, 1,3-diphenylurea, has been shown to produce phenyl isocyanate and aniline at elevated temperatures. mdpi.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu In the thermal decomposition of urea derivatives, a four-membered cyclic transition state is proposed, involving the transfer of a hydrogen atom from a nitrogen atom to the other nitrogen atom, accompanied by the cleavage of the C-N bond.

The product branching ratios in the thermal decomposition of unsymmetrical ureas are influenced by the nature of the substituents on the nitrogen atoms. semanticscholar.orgnih.gov Theoretical calculations can be used to determine the activation energies for the different possible decomposition pathways, thereby predicting the major products.

Based on extensive theoretical studies of various urea derivatives, reaction rate rules for their thermal decomposition have been established. semanticscholar.orgnih.gov These rules take into account the nature of the transferred hydrogen atom (primary, secondary, alkyl, or benzyl) and the nature of the nitrogen atom acceptor (primary, secondary, or tertiary). nih.govresearchgate.net These established rules can be applied to predict the thermal decomposition kinetics of a wide range of urea derivatives, including this compound, for which experimental data may not be available. semanticscholar.orgnih.gov

Supramolecular Chemistry of 1 4 Nitrophenyl 3 Phenylurea and Urea Derivatives

Self-Assembly Mechanisms and Non-Covalent Interactions

The self-assembly of urea (B33335) derivatives, including 1-(4-nitrophenyl)-3-phenylurea, is a spontaneous process in which molecules adopt a defined arrangement without guidance from an outside source. This phenomenon is driven by a variety of non-covalent interactions. nih.govresearchgate.netnih.gov The balance between hydrophobic effects, electrostatic interactions, and the conformational entropy of the molecules dictates their final assembled state. nih.gov

Small organic molecules functionalized with a urea group are extensively utilized in the construction of a wide array of supramolecular structures due to their proficient hydrogen-bonding capabilities. researchgate.net The interplay of these non-covalent forces, particularly hydrogen bonding and π-π stacking, can be fine-tuned by altering factors such as linker concentration, which in turn directs the self-assembly on different surfaces. nih.gov

Hydrogen Bonding Networks in Supramolecular Assemblies

Hydrogen bonds are a critical directional force in the formation of supramolecular assemblies, and the urea moiety is an excellent functional group for creating robust hydrogen-bonded structures. nih.govmdpi.com In diaryl ureas, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, leading to the formation of characteristic hydrogen-bonding patterns. mdpi.com

A common and stable motif in the crystal structures of N,N'-disubstituted ureas is the one-dimensional tape or α-network, which is formed through N-H···O=C hydrogen bonds. researchgate.netresearchgate.net However, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, can lead to competition for hydrogen bond acceptors. In such cases, the N-H donors may form hydrogen bonds with the nitro group or solvent molecules instead of the urea carbonyl. This competition can result in different supramolecular synthons, such as the urea···nitro motif, prevailing over the typical urea tape structure. researchgate.netresearchgate.net

The strength and directionality of these hydrogen bonds are fundamental to creating well-ordered supramolecular architectures. The synergistic effect of multiple hydrogen bonds contributes to the stability of the resulting assemblies. uni-bayreuth.de

Formation of Supramolecular Structures (e.g., Capsules, Polymers, Gels)

The directional and reversible nature of hydrogen bonds, particularly those involving the urea moiety, allows for the construction of diverse and complex supramolecular structures. researchgate.net These range from discrete assemblies like capsules to extended architectures such as polymers and gels. The self-assembly process is highly dependent on the molecular structure of the urea derivative and the surrounding environment.

The aggregation of urea-based building blocks can be controlled by incorporating stimuli-responsive polymers, allowing the assembly to be influenced by external factors like pH. uni-bayreuth.de This dynamic nature, where components can exchange or reconfigure, is a key feature of supramolecular chemistry. uni-bayreuth.de By strategically designing the urea-containing molecules, it is possible to create intricate structures like mechanically interlocked catenanes. researchgate.net

For instance, the crystal structure of some N-aryl-N′-4-nitrophenyl ureas reveals two-dimensional supramolecular networks. In these networks, the urea fragments form the well-known α-networks through N-H···O=C hydrogen bonds, with the oxygen atoms acting as bifurcated acceptors. researchgate.net

Role of Urea Moiety as a Supramolecular Synthon

The concept of a supramolecular synthon is central to crystal engineering and describes robust intermolecular interactions that can be reliably used to form desired supramolecular structures. researchgate.net The urea group is a powerful and widely recognized supramolecular synthon due to its ability to form strong and directional N-H···O hydrogen bonds. researchgate.net

This leads to the frequent formation of the α-network or "urea tape" motif in the crystal structures of diaryl ureas. researchgate.net However, the predictability of this synthon can be influenced by the presence of other functional groups within the molecule. In the case of N-aryl-N'-p-nitrophenyl ureas, a competition arises between the urea carbonyl and the nitro group as hydrogen bond acceptors. researchgate.net This can lead to the formation of an alternative "urea···nitro" synthon, where the N-H groups of the urea moiety interact with the oxygen atoms of the nitro group. The dominance of one synthon over the other is directed by a combination of hydrogen bond energy, the acceptor strength of the urea carbonyl, and other weak intermolecular interactions. researchgate.net

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to supramolecular chemistry. Urea-based compounds, including this compound and its derivatives, have been extensively developed as synthetic neutral receptors for anion recognition. researchgate.net

Anion Recognition by Urea-Based Receptors

The polarized N-H groups of the urea moiety are highly effective at binding anions through hydrogen bonding. researchgate.netdaneshyari.com The presence of electron-withdrawing groups, such as the nitrophenyl group, enhances the acidity of the N-H protons, thereby increasing the anion binding affinity. nih.gov

Urea-based receptors can chelate spherical anions or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, such as a carboxylate or nitrate. researchgate.net The efficiency of these receptors is often improved by preorganization, which arranges the binding sites in a conformation suitable for guest complexation. researchgate.net

Studies on various urea-based receptors have demonstrated their ability to bind a range of anions, including halides (F⁻, Cl⁻, Br⁻) and oxoanions (NO₂⁻, NO₃⁻, HCO₃⁻, HSO₄⁻, H₂PO₄⁻, CH₃COO⁻, and C₆H₅COO⁻). researchgate.net The selectivity of these receptors is influenced by the geometry and basicity of the anions. nih.gov For example, some receptors show a high affinity for basic anions like fluoride (B91410) and acetate. nih.govacs.org

Table of Anion Recognition by Urea-Based Receptors

| Receptor Type | Anions Recognized | Key Features |

| 1,3-bis(4-nitrophenyl)urea (B30264) | Halides (F⁻, Cl⁻, Br⁻), Oxoanions (NO₂⁻, NO₃⁻, HCO₃⁻, HSO₄⁻, H₂PO₄⁻, CH₃COO⁻, C₆H₅COO⁻) | Forms two-point hydrogen-bonding interactions with anions. researchgate.net |

| Thiourea-based receptors with 4-nitrophenyl signaling unit | Basic anions (e.g., F⁻, CH₃CO₂⁻, H₂PO₄⁻) | High affinity for basic anions, with fluoride showing the highest affinity. nih.gov |

| Ureido-calix researchgate.netarene derivatives | Acetate, Benzoate | Extent of proton transfer between receptor and anion was also addressed. nih.gov |

| Dihomooxacalix researchgate.netarene receptors with phenylurea moieties | Various relevant anions | Binding affinity investigated in different solvents. acs.org |

Binding Energies and Thermodynamic Properties of Anion Complexes

The stability of the complexes formed between urea-based receptors and anions can be quantified by their binding energies and other thermodynamic properties. Computational studies, such as those using density functional theory (DFT), are valuable tools for determining these parameters. researchgate.net

For 1,3-bis(4-nitrophenyl)urea, the binding energies for various anions have been calculated. The order of decreasing binding energy for oxoanions is CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻. For halide ions, the order is F⁻ > Cl⁻ > Br⁻. researchgate.net These binding energies are correlated with the hydrogen-bond distances between the receptor and the anion. researchgate.net

Experimental techniques such as UV-vis, fluorescence, and ¹H NMR titrations are used to determine the association constants (K) of these host-guest complexes. nih.gov For instance, a thiourea-based receptor with a 4-nitrophenyl group exhibited a high affinity for fluoride with a log K₁ of 5.98. nih.gov

Table of Binding Energies for 1,3-bis(4-nitrophenyl)urea with Various Anions

| Anion | Binding Energy (kcal/mol) |

| CH₃COO⁻ | Highest |

| HCO₃⁻ | High |

| C₆H₅COO⁻ | High |

| NO₂⁻ | Moderate |

| H₂PO₄⁻ | Moderate |

| NO₃⁻ | Lower |

| HSO₄⁻ | Lowest |

| F⁻ | Highest (among halides) |

| Cl⁻ | Moderate (among halides) |

| Br⁻ | Lowest (among halides) |

Note: This table provides the relative order of binding energies as reported in the source. researchgate.net

Selective Binding Agents and Sensor Applications

The directional and specific nature of hydrogen bonding in urea derivatives makes them excellent candidates for selective binding agents and the active components in chemical sensors. The ability of the urea N-H groups to act as hydrogen bond donors allows them to interact selectively with anionic and neutral electron-rich guest species.

Research has demonstrated the application of phenylurea compounds in environmental monitoring. For instance, label-free impedance spectroscopy has been used to detect phenylurea herbicides. researchgate.net In one such application, class-specific antibodies to the herbicide diuron (B1670789) were immobilized on gold nanoparticle-functionalized electrodes. researchgate.net The binding of different phenylurea analogues could be measured by changes in the resistance to charge transfer, demonstrating the potential for selective detection. The cross-reactivity of the anti-diuron antibody with other common phenylurea herbicides highlights the principle of selective binding. researchgate.net

| Herbicide | Cross-Reactivity (%) |

| Diuron | 100 |

| Monuron | 397 |

| Linuron | 64.2 |

| Fenuron | 22.9 |

Furthermore, urea-based systems are integral to the development of biosensors. A notable example is the urea sensor, which often utilizes the enzyme urease incorporated into a polymer matrix, such as polypyrrole. researchgate.net The enzymatic reaction of urease with urea produces ions that can be detected electrochemically. The design of these sensors relies on the selective interaction between the enzyme's active site and the urea substrate, showcasing another facet of selective binding in urea-related applications. researchgate.net

Supramolecular Engineering and Crystal Engineering Strategies

Supramolecular and crystal engineering provide the tools to control the assembly of molecules in the solid state, enabling the design of materials with desired properties. For urea derivatives, these strategies focus on manipulating the interplay of intermolecular interactions to guide the formation of specific crystalline networks. ias.ac.in

The rational design of functional supramolecular materials based on urea hinges on understanding and utilizing "supramolecular synthons"—structural units formed by specific and reliable intermolecular interactions. ias.ac.in For ureas, the primary synthon is the one-dimensional tape or chain motif generated by N−H···O=C hydrogen bonds. researchgate.net

Key design principles include:

Synthon Robustness: The N−H···O=C hydrogen bond is highly reliable and directs the formation of predictable linear tapes. Crystal engineering strategies often revolve around preserving or intentionally disrupting this primary synthon. researchgate.net

Modularity: The functionality of the molecule can be tuned by introducing different substituent groups on the phenyl rings. These groups can introduce competing interaction sites (e.g., nitro groups, halogens) or modify the electronic properties and steric profile of the molecule without necessarily altering the primary urea tape structure. researchgate.netnih.gov

Dynamic Covalent Chemistry: Hindered urea bonds, created by attaching bulky substituents to the nitrogen atoms, can be designed to be reversible. This allows for the creation of dynamic materials, such as self-healing polymers, where the urea bond can break and reform under specific conditions. nih.gov

Co-assembly: Two-component systems can be designed where different urea-based molecules co-assemble to form a desired structure, such as an organogel. This approach involves a "sticker and spacer" design, where one component provides the primary hydrogen-bonding "sticker" (the urea group) and another, soluble component acts as the "spacer" that ensures compatibility with the solvent. acs.org

Strong Interactions:

N−H···O Hydrogen Bonds: This is the dominant interaction in most urea crystal structures. The N-H donors of one molecule typically bind to the carbonyl oxygen of a neighboring molecule, forming a characteristic one-dimensional hydrogen-bonded chain known as an α-network or "urea tape". researchgate.net

Weak Interactions:

Competition with Other Acceptors: In molecules like this compound, the nitro group (NO₂) offers an alternative hydrogen bond acceptor site. A significant finding in the crystal engineering of these compounds is the competition between the urea carbonyl oxygen and the nitro oxygen for the N-H donors. In many crystal structures of electron-withdrawing aryl ureas, the N-H donors interact with the NO₂ groups or solvent molecules instead of the urea carbonyl, disrupting the expected urea tape motif. researchgate.net

C−H···O/N/Cl Interactions: Weak hydrogen bonds involving carbon as a donor (C-H) and oxygen, nitrogen, or halogen atoms as acceptors play a significant role in stabilizing the crystal lattice. For example, intramolecular C-H···O interactions with the urea oxygen are often observed. researchgate.netnih.gov

Halogen Bonding: The introduction of halogen substituents (F, Cl, Br, I) onto the phenyl rings can lead to halogen bonding, another type of directional non-covalent interaction that can be used to control crystal packing. researchgate.net

The final crystal structure is determined by the interplay of these competing interactions. For instance, in N-aryl-N′-4-nitrophenyl ureas, the molecular conformation often differs depending on which hydrogen bond pattern dominates. When the urea tape motif is present, the phenyl rings are typically twisted out of the urea plane. Conversely, when the urea N-H donors interact with the nitro group, the molecules tend to be more coplanar. researchgate.net

Advanced Applications in Materials Science

Precursors for Organic Frameworks (e.g., MOFs, COFs)

The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the selection of suitable organic building blocks, or linkers. The structure of 1-(4-Nitrophenyl)-3-phenylurea contains key functional groups that suggest its potential as a precursor or linker in the synthesis of such frameworks. Specifically, the urea (B33335) group is known to form strong and directional hydrogen bonds, which can be exploited in the design of receptors for various molecules. unimi.it

Urea-functionalized linkers have been successfully incorporated into MOFs to create sensors for nitro-substituted compounds. unimi.it The presence of both a hydrogen-bonding urea group and a nitroaromatic system within this compound makes it an intriguing candidate for constructing frameworks designed for the selective recognition and sensing of nitroanalytes. unimi.it Furthermore, its designation as an "Organic monomer of COF" by some chemical suppliers underscores its recognized potential in this area. bldpharm.com MOFs can serve as sacrificial templates to create nanostructured materials with applications in catalysis and separations, a process that could potentially utilize frameworks derived from urea-based precursors. researchgate.netgoogle.com

Components in Self-Assembling Supramolecular Materials

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, well-ordered structures. This compound is well-suited for this purpose due to the strong, directional hydrogen-bonding capabilities of its urea group, which can drive the self-assembly process. nih.govtue.nl

Urea derivatives are known to self-assemble into one-dimensional fibrous networks, which are the basis for forming supramolecular gels. nih.govtue.nl These interactions, which include hydrogen bonding and π–π stacking from the phenyl rings, are collectively strong enough to create stable yet dynamic and responsive materials. tue.nl The hierarchical assembly process begins with the formation of one-dimensional structures that subsequently bundle and entangle to form a three-dimensional network capable of immobilizing a solvent. tue.nl

Table 1: Key Interactions in this compound Self-Assembly

| Intermolecular Force | Contributing Molecular Moiety | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Urea Group (-NH-CO-NH-) | Primary driving force for one-dimensional chain formation. nih.govtue.nl |

| π–π Stacking | Phenyl and Nitrophenyl Rings | Stabilizes the assembled fibrillar structures. |

Materials with Specific Optical, Electrical, or Mechanical Properties

The incorporation of this compound into self-assembling systems can impart specific functional properties to the resulting supramolecular materials. The nitrophenyl group is a strong electron-withdrawing group, which, when combined with the electron-donating potential of the phenylurea moiety, creates an intramolecular charge-transfer system. This characteristic is crucial for developing materials with tailored optical and electrical properties. researchgate.netscirp.org

For instance, organic materials containing similar donor-acceptor structures are known to exhibit significant nonlinear optical (NLO) effects. researchgate.netresearchgate.net The arrangement of these molecules within a self-assembled structure can amplify these properties. Furthermore, the mechanical properties of supramolecular materials, such as stiffness and responsiveness, are dictated by the underlying non-covalent network. tue.nl The strong hydrogen bonds from the urea groups in this compound would be expected to contribute to the formation of robust networks, leading to materials with useful mechanical characteristics. tue.nl

Development of Low-Molecular-Weight Gelators (LMWGs)

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a fibrillar network, entrapping the liquid and forming a gel. nih.gov Urea and its derivatives are a prominent class of LMWGs due to their capacity to form extensive hydrogen-bonded networks. nih.gov this compound fits the profile of an LMWG, possessing both the hydrogen-bonding urea unit and hydrophobic aromatic groups that can drive aggregation. nih.gov

The process of gelation is often thermally reversible; heating the gel disrupts the non-covalent interactions to form a solution (sol), and cooling allows the self-assembly process to reform the gel network. ias.ac.in This responsiveness is a key feature of supramolecular gels. ias.ac.in

Tuning Molecular Structure for Gelation in Various Media

The ability of an LMWG to form a gel in a specific solvent depends on a delicate balance of molecule-molecule and molecule-solvent interactions. The structure of this compound can be systematically modified to tune its gelation properties. For example, altering the substituents on the phenyl rings could change its solubility and the strength of π–π stacking interactions, thereby influencing its ability to form gels in different organic solvents or even water. nih.gov The introduction of functional groups into LMWGs is a key strategy for creating gels that can form in a wide range of media, from nonpolar organic solvents to highly polar aqueous systems. nih.gov

Functional Supramolecular Gels and Their Applications

By incorporating functional units into the LMWG molecule, the resulting gel can be endowed with specific capabilities. Supramolecular gels have found applications in sensing, catalysis, drug delivery, and tissue engineering. nih.govresearchgate.net The presence of the nitroaromatic group in this compound suggests its potential use in gels for sensing applications, particularly for detecting electron-rich analytes. Gels can be made sensitive to external stimuli like light or chemical species by including a spectroscopically active unit or a receptor as part of the gelator molecule. ias.ac.in The dynamic and reversible nature of these gels makes them "smart" materials that can respond to environmental changes. nih.gov

Potential applications for functional gels derived from this compound could include:

Sensing: Detecting specific chemical species that interact with the nitrophenyl or urea groups. ias.ac.in

Controlled Release: Encapsulating and releasing guest molecules in response to a stimulus. nih.gov

Catalysis: Using the gel fibers as a scaffold to support catalytic nanoparticles. ias.ac.in

Non-linear Optical (NLO) Materials Potential

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, optical communications, and computing. scirp.orgtcichemicals.com A key molecular design principle for effective NLO materials is the presence of an electron donor and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

This compound possesses these essential features:

Electron Acceptor: The 4-nitrophenyl group is a strong electron-withdrawing group.

Electron Donor: The phenylamino (B1219803) portion of the phenylurea moiety can act as an electron donor.

π-Conjugated System: The aromatic rings and the urea bridge provide a pathway for electron delocalization.

Table 2: Comparison of NLO-Relevant Structural Features

| Compound Family | Electron Donor Group | Electron Acceptor Group | π-Conjugated Bridge | NLO Potential |

|---|---|---|---|---|

| Nitroanilines | Amino (-NH₂) | Nitro (-NO₂) | Phenyl ring | High researchgate.net |

| Stilbenes | e.g., Dimethylamino | e.g., Nitro (-NO₂) | Ethene, Phenyl rings | High tcichemicals.com |

| This compound | Phenylamino (-NH-Ph) | Nitro (-NO₂) | Urea, Phenyl rings | Predicted to be significant |

Hydrogen Bonding as a Model System

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a classic motif for studying hydrogen bonding. The compound this compound serves as an exemplary model system for investigating the intricacies of hydrogen bonding due to its well-defined donor and acceptor sites and its relatively rigid molecular framework. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the nitro group function as hydrogen bond acceptors.

The study of hydrogen bonding in molecules like this compound is fundamental to the field of supramolecular chemistry and crystal engineering. The directionality and strength of these bonds dictate the self-assembly of molecules in the solid state, leading to predictable crystalline structures. Researchers utilize various analytical techniques, such as X-ray crystallography and infrared (IR) spectroscopy, to characterize these interactions.

In a related compound, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov The geometry of these bonds, including the donor-hydrogen (D—H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D—H⋯A angle, can be precisely determined. These parameters provide insight into the strength and nature of the hydrogen bonds.

The presence of the electron-withdrawing nitro group on one of the phenyl rings and the unsubstituted phenyl group on the other side of the urea moiety in this compound creates an electronic asymmetry. This asymmetry influences the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds. This makes it an interesting candidate for studies on how electronic effects can be transmitted through the molecule to affect its non-covalent interactions.

Urea-based compounds are also recognized for their ability to act as receptors for anions through hydrogen bonding. researchgate.net The fundamental principles of these interactions can be elucidated using simpler model systems like this compound before designing more complex host-guest systems.

The following table presents typical data obtained from crystallographic studies on hydrogen bonding in urea-based compounds, exemplified by the data for 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, which serves as a close structural analog. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2A···O1 | 0.91 | 1.99 | 2.890 | 170 |

| N3—H3A···O2 | 0.90 | 2.28 | 3.157 | 168 |

This data is for 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea and is representative of the type of hydrogen bonding interactions that would be studied in this compound. nih.gov

Studies on such model systems are crucial for the rational design of new materials with desired properties, such as specific crystal packing for applications in nonlinear optics or pharmaceuticals with improved solubility and stability. The predictable nature of the hydrogen bonding in these urea derivatives allows for a systematic exploration of structure-property relationships.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While traditional methods for synthesizing unsymmetrical ureas are well-established, emerging research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes. thieme-connect.com Green chemistry principles are increasingly being applied to the synthesis of diaryl ureas, aiming to minimize the use of hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.comrsc.org

Recent advancements include one-pot syntheses and the use of alternative carbonyl sources. For instance, visible-light-initiated activation of aryl hydroxamic acids has been explored for the formation of N,N'-diaryl ureas via isocyanate intermediates. mdpi.com Another green approach involves the use of deep eutectic solvents as both the reaction medium and catalyst, with urea (B33335) itself serving as a biocompatible carbonyl source. rsc.org Microwave-assisted organic synthesis represents another promising avenue, often leading to significantly reduced reaction times and improved yields for phenylurea derivatives. The development of catalytic methods, such as the palladium-catalyzed amidation of aryl halides, offers pathways that avoid isocyanate intermediates altogether. mdpi.com

Future work in this area will likely focus on refining these green methodologies, improving catalyst efficiency and recyclability, and expanding the substrate scope to accommodate a wider range of functional groups. The goal is to develop scalable and sustainable processes for the production of 1-(4-Nitrophenyl)-3-phenylurea and its analogs.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding the design of new materials and experiments. Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of urea derivatives. researchgate.netmdpi.comacademicjournals.org

Theoretical studies on phenylureas have been used to:

Predict Thermal Decomposition Pathways: Extensive theoretical studies have been conducted to understand the thermal decomposition of urea derivatives, revealing that they primarily decompose through four-center pericyclic reactions to yield isocyanates and amines. acs.orgsemanticscholar.org These computational models help in assessing the thermal stability of new compounds.

Elucidate Molecular Conformations: DFT calculations have been employed to determine the most stable conformations of phenylurea derivatives, such as the anti-configuration stabilized by intramolecular hydrogen bonding in 1-methoxy-1-methyl-3-phenylurea. researchgate.net

Investigate Reactivity and Reaction Mechanisms: Computational methods are used to study the intricate details of reaction mechanisms, such as those involved in organocatalysis by urea derivatives. researchgate.net By mapping potential energy surfaces, researchers can identify transition states and intermediates, providing insights into the catalytic cycle.

Predict Spectroscopic Properties: Theoretical calculations of vibrational frequencies (FT-IR, Raman) and NMR chemical shifts can be correlated with experimental data to confirm molecular structures and understand electronic properties. researchgate.net

Future computational work will likely involve more sophisticated models that can accurately predict the behavior of this compound in complex environments, such as in solution or at the interface of hybrid materials. These models will be crucial for the rational design of new functional materials with tailored properties.

Integration of this compound into Hybrid Materials

The incorporation of urea functionalities into larger material frameworks is a rapidly growing area of research, with applications ranging from industrial composites to advanced functional materials. While specific research on integrating this compound into hybrid materials is nascent, the broader field of urea-containing materials provides a strong indication of future directions.

Polymer Composites: Urea-formaldehyde (UF) resins are widely used as adhesives and in the production of wood-based composites. nih.govresearchgate.net Research in this area is focused on creating more environmentally friendly composites by incorporating natural fibers and improving properties such as thermal stability and water resistance. nih.govresearchgate.netnih.gov The principles used to create these composites could be adapted to develop novel polymers incorporating the specific properties of this compound.

Metal-Organic Frameworks (MOFs): A significant emerging area is the use of urea derivatives as ligands in the synthesis of MOFs. rsc.orghhu.de These materials consist of metal ions or clusters coordinated to organic linkers, creating porous structures with high surface areas. Urea-containing MOFs have shown promise as:

Heterogeneous Organocatalysts: The urea groups within the MOF structure can act as hydrogen-bond donors to catalyze reactions such as the methanolysis of epoxides and Friedel-Crafts reactions. rsc.orgnih.gov

Adsorbents for Gases: The urea functionality can interact with gases like SO2 and NH3, making these MOFs potentially useful for gas separation and storage. hhu.de

The integration of this compound or its derivatives as linkers in MOFs could lead to new materials with unique catalytic or adsorption properties, stemming from the specific electronic and hydrogen-bonding characteristics of the nitrophenylurea moiety.

| Material Type | Urea Derivative Role | Potential Applications | References |

|---|---|---|---|

| Polymer Composites (e.g., Urea-Formaldehyde) | Monomer/Cross-linker | Adhesives, building materials, coatings | nih.govresearchgate.neticm.edu.pl |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Heterogeneous catalysis, gas storage and separation, sensing | rsc.orghhu.denih.gov |

| Bio-composites | Matrix or filler functionalization | Biodegradable materials, controlled-release fertilizers | nih.govresearchgate.net |

Expanding Supramolecular Applications and Functional Materials Development

The ability of the urea group to form strong and directional hydrogen bonds makes it an excellent building block for supramolecular chemistry. The self-assembly of urea derivatives can lead to the formation of well-ordered, non-covalent structures with emergent properties. nih.govnih.gov

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on urea derivatives have been shown to self-assemble in various solvents to form supramolecular gels. nih.gov The properties of these gels can be tuned by modifying the structure of the urea compound. The introduction of the 4-nitrophenyl group in this compound could influence the gelation properties and introduce new functionalities, such as responsiveness to external stimuli.

Anion Recognition and Sensing: The hydrogen-bond donating capability of the urea moiety is central to its use in anion recognition. Urea-based receptors can selectively bind to various anions, leading to a detectable signal. This principle has been applied in the development of fluorescent sensors. nih.gov

Functional Materials from Self-Assembly: The self-assembly of urea derivatives can be used to create a variety of functional materials. For example, the aggregation of urea-bearing polyphenyleneethynylenes has been utilized for the fluorescent sensing of anions. nih.gov The ordered arrangement of molecules in the solid state can also give rise to interesting optical or electronic properties. The specific electronic nature of this compound makes it an attractive candidate for the development of new materials through controlled supramolecular assembly.

Investigations into Chemical Reactivity and Catalysis using Urea Derivatives

The urea functional group is not merely a passive structural element; it can actively participate in and catalyze chemical reactions. This has led to the development of urea-based organocatalysts. researchgate.netwikipedia.org

Organocatalysis: Chiral urea derivatives have emerged as a significant class of organocatalysts that operate through hydrogen bonding. mdpi.com They can activate substrates by forming a well-defined hydrogen-bonded complex, thereby inducing enantioselectivity in a variety of reactions. While much of the focus has been on chiral ureas, the principles of hydrogen-bond activation are broadly applicable. The presence of the electron-withdrawing nitro group in this compound enhances the acidity of the N-H protons, potentially making it a more effective hydrogen-bond donor in catalytic applications. The self-aggregation of urea catalysts can sometimes be a drawback, but strategies such as the use of Brønsted acid additives are being explored to mitigate this effect. mdpi.com

Electrocatalytic and Photocatalytic Oxidation: Research into the catalytic oxidation of urea is a growing field with significant implications for environmental remediation and energy production. rsc.org While this research primarily focuses on the decomposition of urea itself, the fundamental understanding of the catalytic processes involved could inspire the design of new catalytic systems based on more complex urea derivatives. The electronic properties of this compound could be harnessed in the design of new electrocatalysts or photocatalysts.

| Application Area | Role of Urea Derivative | Key Mechanistic Feature | References |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Catalyst | Hydrogen-bond donation to activate substrates | wikipedia.orgmdpi.com |

| Heterogeneous Catalysis in MOFs | Catalytic Ligand | Spatially isolated hydrogen-bonding sites | rsc.orgnih.gov |

| Urea Oxidation Reaction (UOR) | Substrate/Precursor for Catalyst Design | Electrocatalytic or photo(electro)catalytic oxidation | rsc.org |

Advanced Spectroscopic Probes for Molecular Dynamics and Interactions

The sensitivity of the urea group's spectroscopic signals to its local environment makes it a valuable probe for studying molecular dynamics and intermolecular interactions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying hydrogen bonding in urea derivatives. The chemical shifts of the N-H protons are highly sensitive to the formation of hydrogen bonds. claremont.eduyoutube.com Variable-temperature NMR studies can provide information on the thermodynamics and kinetics of rotational barriers around the C-N bonds, which are influenced by hydrogen bonding and solvent effects. claremont.edu These studies provide fundamental insights into the forces that govern the self-assembly and receptor functions of urea-based systems.

Fluorescent Probes: The development of fluorescent sensors based on urea derivatives is an active area of research. nih.govnih.govrsc.org By attaching a fluorophore to a urea-based receptor, the binding of an analyte can trigger a change in the fluorescence signal ("turn-on" or "turn-off"). researchgate.net For example, urea-doped carbon dots have been developed as fluorescent switches for the selective detection of iodide ions. nih.govrsc.orgrsc.org The 4-nitrophenyl group in this compound can act as a quencher or modulator of fluorescence, making this scaffold a promising starting point for the design of new fluorescent probes for ions and small molecules.

Future research in this area will likely involve the use of more advanced spectroscopic techniques, such as two-dimensional NMR and time-resolved fluorescence spectroscopy, to gain a more detailed understanding of the dynamics of molecular recognition and self-assembly processes involving this compound and its derivatives.

Conclusion

Summary of Key Research Findings

Research into 1-(4-Nitrophenyl)-3-phenylurea has yielded several key insights into its chemical nature and potential utility. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, a feature that has been a focal point of many studies.

While a definitive, publicly available crystal structure for this compound is not extensively documented in the reviewed literature, the general structural characteristics of phenylurea compounds are well-established. These compounds typically exhibit a planar or near-planar conformation, stabilized by intramolecular hydrogen bonding between the urea (B33335) protons and the carbonyl oxygen. The crystal packing is often dominated by intermolecular hydrogen bonds, forming extensive networks that dictate the material's bulk properties.

Spectroscopic investigations, though not exhaustively detailed for this specific compound in readily accessible literature, can be inferred from the analysis of analogous structures. The Fourier-Transform Infrared (FTIR) spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching of the urea group, and vibrations associated with the aromatic rings and the nitro group. Nuclear Magnetic Resonance (NMR) spectroscopy would provide a detailed map of the proton and carbon environments, with the chemical shifts being significantly influenced by the electron-withdrawing nitro group and the electronic interplay between the two aromatic rings.

The thermal stability of phenylurea compounds is a critical aspect of their practical applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine their decomposition temperatures and phase transition behaviors. For phenylurea derivatives, thermal stability is often influenced by the nature and position of substituents on the phenyl rings.

The applications of phenylurea derivatives are diverse, with significant research into their use as herbicides, pharmaceuticals, and in materials science. researchgate.netontosight.ai The biological activity of many phenylureas stems from their ability to inhibit key enzymes. ontosight.ai For instance, certain phenylurea derivatives have been investigated as potent antitumor agents. ontosight.ai In the realm of materials science, the inherent properties of phenylureas make them suitable for applications in nonlinear optics and as components in the synthesis of more complex materials. chemicalbook.com

Broader Implications for Organic Chemistry and Materials Science

The research on this compound and its analogues has broader implications for both organic chemistry and materials science. The synthesis of unsymmetrical ureas like this compound is a fundamental challenge and a topic of ongoing research in organic synthesis. The development of efficient and selective synthetic methodologies for these compounds is of great importance.

In materials science, the presence of both electron-donating (phenylamino) and electron-withdrawing (nitrophenyl) groups in this compound makes it a "push-pull" system. Such systems are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The ability to tune these properties by modifying the substituents on the aromatic rings offers a pathway to designing novel materials with tailored optical responses.

Furthermore, the urea functionality is an excellent hydrogen-bond donor and acceptor, making these molecules ideal building blocks for supramolecular chemistry. The predictable hydrogen-bonding motifs can be exploited to construct well-defined one-, two-, and three-dimensional architectures. These supramolecular assemblies can find applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli.

Outlook for this compound Research

The future of research on this compound appears promising, with several avenues ripe for exploration. A primary focus should be the comprehensive experimental characterization of the compound. This includes a detailed single-crystal X-ray diffraction study to definitively determine its solid-state structure and intermolecular interactions. Thorough spectroscopic analysis using advanced NMR techniques and detailed FTIR studies would provide a complete picture of its electronic and vibrational properties. A comprehensive thermal analysis would also be crucial for understanding its stability and processing capabilities for material applications.

Exploration of its potential applications should be another key research direction. Building on the known biological activities of other phenylurea derivatives, this compound could be screened for a range of pharmacological activities, including as an inhibitor for various enzymes. ontosight.ai

In materials science, a systematic investigation into its nonlinear optical properties is warranted. This would involve experimental measurements of its hyperpolarizability and comparison with theoretical predictions. Furthermore, its potential as a building block for functional polymers and supramolecular materials should be explored. The synthesis of polymers incorporating the this compound moiety could lead to new materials with interesting thermal, mechanical, and optical properties. Its ability to form well-defined supramolecular structures could be harnessed for the development of sensors, catalysts, and drug delivery systems.

常见问题

Basic: What are the recommended synthetic routes for 1-(4-Nitrophenyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound can be achieved via carbamate intermediate formation. A validated protocol involves reacting aniline derivatives with 4-nitrophenyl chloroformate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Key optimization steps include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of amine to chloroformate to minimize side reactions.

- Solvent selection: THF is preferred for its ability to dissolve both polar and non-polar intermediates.

- Reaction monitoring: Use thin-layer chromatography (TLC) to track consumption of starting materials (e.g., until spots corresponding to reactants disappear).

- Purification: Employ medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane to isolate the product. Typical yields range from 19% to 52%, depending on substituent reactivity .

Table 1: Example Reaction Conditions and Yields

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline + 4-nitrophenyl chloroformate | THF | 22 | 52 |

| 2 | Intermediate + Glycosyl donor | THF | 2 | 19 |

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., urea NH signals at δ 8–10 ppm).

- ¹³C NMR confirms carbonyl (C=O) resonance near δ 155–160 ppm.

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% by area under the curve).

- Mass Spectrometry (MS): Validates molecular weight via ESI-MS (e.g., [M+H]+ for C₁₃H₁₁N₃O₃: 282.08).

Methodological Tip: For crystalline derivatives, X-ray diffraction can resolve ambiguities in regiochemistry .

Basic: How can researchers assess the in vitro biological activity of this compound, particularly its antimicrobial properties?

Answer:

A tiered approach is recommended:

Primary Screening: Use broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli).

Cytotoxicity Profiling: Compare activity in mammalian cell lines (e.g., HEK-293) to evaluate selectivity.

Mechanistic Studies: